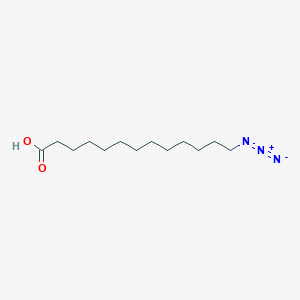
13-Azido-tridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Azido-tridecanoic acid is an organic compound with the molecular formula C13H25N3O2 It is a derivative of tridecanoic acid, where an azido group (-N3) is attached to the 13th carbon atom of the tridecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-azidotridecanoic acid typically involves the introduction of the azido group into the tridecanoic acid structure. One common method is the nucleophilic substitution reaction, where a halogenated tridecanoic acid derivative (such as 13-bromotridecanoic acid) reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction conditions usually involve moderate temperatures and stirring to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 13-azidotridecanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: 13-Azido-tridecanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed:
Reduction: 13-Aminotridecanoic acid.
Substitution: Various substituted tridecanoic acid derivatives.
Cycloaddition: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
13-Azido-tridecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing compounds and as a building block in click chemistry for the formation of triazoles.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 13-azidotridecanoic acid primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be used to label biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
Tridecanoic acid: The parent compound without the azido group.
13-Bromotridecanoic acid: A halogenated derivative used as a precursor in the synthesis of 13-azidotridecanoic acid.
13-Aminotridecanoic acid: The reduced form of 13-azidotridecanoic acid.
Uniqueness: 13-Azido-tridecanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The azido group also makes the compound a versatile intermediate in the synthesis of various nitrogen-containing compounds.
Propriétés
Numéro CAS |
141779-78-4 |
|---|---|
Formule moléculaire |
C13H25N3O2 |
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
13-azidotridecanoic acid |
InChI |
InChI=1S/C13H25N3O2/c14-16-15-12-10-8-6-4-2-1-3-5-7-9-11-13(17)18/h1-12H2,(H,17,18) |
Clé InChI |
QGHYXKXWBVOVGJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCN=[N+]=[N-])CCCCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














